

Technical Monograph: 1-(4-Chloro-2-methylphenyl)-2-propanol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *1-(4-Chloro-2-methylphenyl)-2-propanol*

Cat. No.: B7967140

[Get Quote](#)

Core Identity & Synthetic Utility in Pharmaceutical Development

Part 1: Executive Technical Summary

1-(4-Chloro-2-methylphenyl)-2-propanol (CAS: 1782870-71-6) is a specialized chiral secondary alcohol serving as a critical scaffold in the synthesis of central nervous system (CNS) active agents, particularly those targeting monoaminergic systems. Structurally, it consists of a 2-propanol chain substituted at the C1 position with a 4-chloro-2-methylphenyl moiety.

Its value lies in its bifunctional reactivity: the secondary hydroxyl group allows for stereoselective substitution or oxidation, while the halogenated aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the aliphatic chain. It is frequently utilized as a precursor for amphetamine-like derivatives and other phenethylamine pharmacophores via Ritter reactions or reductive amination sequences.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is defined by the presence of both steric bulk (ortho-methyl group) and electronic withdrawal (para-chloro group), which significantly influences the metabolic stability and lipophilicity of its derivatives.

Table 1: Nomenclature and Identification

Property	Specification
IUPAC Name	1-(4-Chloro-2-methylphenyl)propan-2-ol
Common Synonyms	1-(4-Chloro-2-methylphenyl)-2-hydroxypropane; 4-Chloro-2-methyl- α -methylphenethyl alcohol
CAS Registry Number	1782870-71-6
PubChem CID	Not explicitly indexed as discrete CID; see related Ketone CID 72865
Molecular Formula	C ₁₀ H ₁₃ ClO
Molecular Weight	184.66 g/mol
SMILES	<chem>CC(O)CC1=C(C)C=C(Cl)C=C1</chem>
InChI Key	Derivative of OITFSBRKAUAGND (Ketone parent)

Table 2: Calculated Physicochemical Properties

Parameter	Value	Implication
LogP (Predicted)	~2.6 - 2.9	Moderate lipophilicity; suitable for CNS penetration profiles.
H-Bond Donors	1	Secondary hydroxyl group.[1]
H-Bond Acceptors	1	Oxygen atom.
Rotatable Bonds	2	C1-C(Ar) and C1-C2 bonds allow conformational flexibility.
Topological Polar Surface Area (TPSA)	20.2 Å ²	Indicates good membrane permeability.

Part 3: Synthesis & Production Workflows

The synthesis of **1-(4-Chloro-2-methylphenyl)-2-propanol** is typically approached via two primary routes: Nucleophilic Addition (Grignard) or Carbonyl Reduction. The choice of pathway depends on the required stereochemistry and availability of precursors.

Route A: Reduction of 1-(4-Chloro-2-methylphenyl)-2-propanone

This is the industrial standard due to the accessibility of the ketone precursor (CAS 18713-58-1).

- Reagents: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).
- Conditions: Methanol/Ethanol, 0°C to Room Temperature.[1]
- Stereoselectivity: Achievable using chiral catalysts (e.g., Noyori asymmetric hydrogenation) to yield (R)- or (S)- enantiomers.

Route B: Grignard Addition to Acetaldehyde

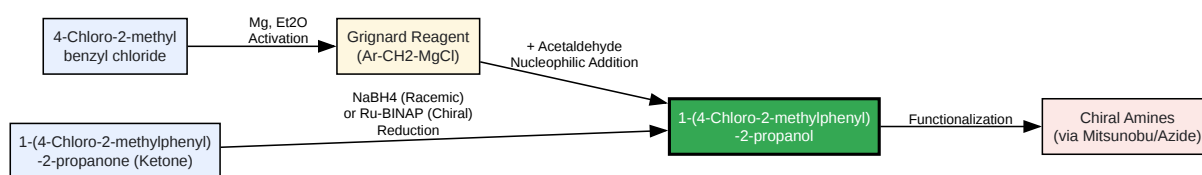
This route constructs the carbon skeleton directly.

- Precursor: 4-Chloro-2-methylbenzyl chloride.

- Reagent: Magnesium (to form Grignard), then Acetaldehyde.
- Mechanism: Nucleophilic attack of the benzyl Grignard reagent on the carbonyl carbon of acetaldehyde.

Visualization of Synthetic Pathways

The following diagram illustrates the reaction logic and intermediate flow.



[Click to download full resolution via product page](#)

Figure 1: Convergent synthetic pathways for **1-(4-Chloro-2-methylphenyl)-2-propanol**, highlighting the Grignard and Reductive routes.

Part 4: Experimental Protocols

Protocol 1: Sodium Borohydride Reduction (Standard Bench Scale)

Objective: To reduce the ketone precursor to the target alcohol in high yield.

- Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 1-(4-Chloro-2-methylphenyl)-2-propanone in 50 mL of anhydrous methanol.
- Cooling: Place the flask in an ice-water bath (0°C) and stir for 15 minutes.
- Addition: Add Sodium Borohydride (NaBH₄, 15.0 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H₂) will occur.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the ketone spot.

- Quenching: Carefully add 10 mL of saturated NH_4Cl solution to quench excess hydride.
- Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 30 mL).[2]
- Purification: Dry combined organics over Na_2SO_4 , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

- IR Spectrum: Appearance of broad -OH stretch at $\sim 3300\text{-}3400\text{ cm}^{-1}$. Disappearance of C=O stretch at $\sim 1715\text{ cm}^{-1}$.
- ^1H NMR (CDCl_3): Diagnostic multiplet for the CH-OH proton at $\delta \sim 3.9\text{-}4.1$ ppm.

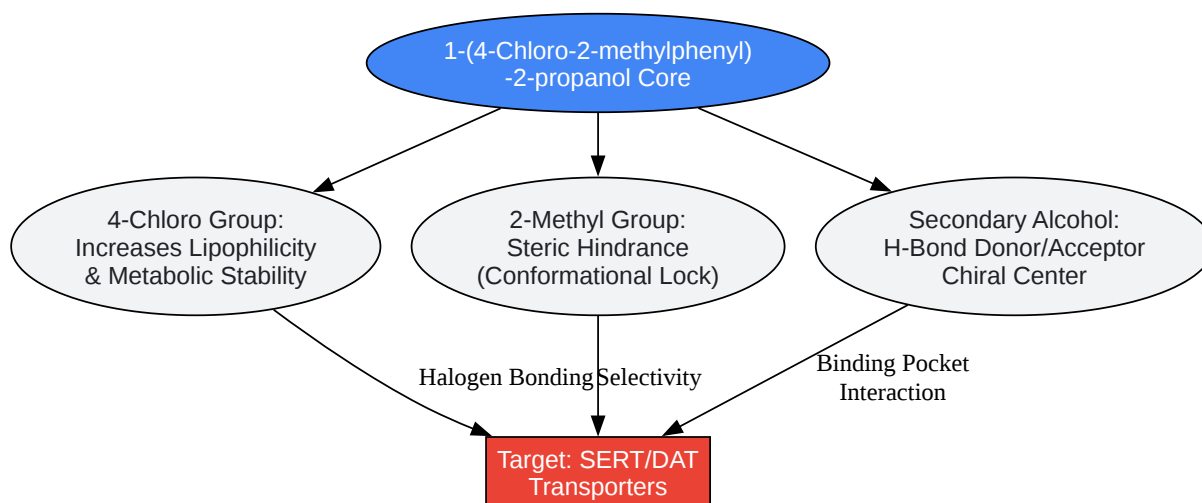
Part 5: Applications in Drug Discovery[8]

This compound acts as a "chiral switch" intermediate. The specific placement of the chlorine and methyl groups on the phenyl ring modulates the binding affinity of resulting pharmacophores.

- Monoamine Transporter Inhibitors: The 4-chloro substitution is a classic bioisostere for increasing potency at Serotonin (SERT) and Dopamine (DAT) transporters. The 2-methyl group restricts rotation, potentially locking the molecule in a bioactive conformation.
- Agrochemicals: Used as a lipophilic building block for fungicides where the alcohol is converted to an ether or ester linkage.
- Metabolic Probes: The methyl group at the ortho-position blocks metabolic hydroxylation at that site, directing metabolism to the benzylic position or the propyl chain.

Mechanistic Implication Diagram

The following diagram shows how the core structure interacts with biological targets based on SAR (Structure-Activity Relationship) principles.



[Click to download full resolution via product page](#)

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's features to biological activity.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

- Skin Irritation: Category 2 (Causes skin irritation).
- Eye Irritation: Category 2A (Causes serious eye irritation).
- STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood.
- Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol to the ketone.

- Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72865, 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from [[Link](#)](Parent Ketone Reference).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102675050A - Preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Monograph: 1-(4-Chloro-2-methylphenyl)-2-propanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7967140/docs#technical-monograph-1-4-chloro-2-methylphenyl-2-propanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)